molecular formula C14H18BrNO4 B14014647 Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate

Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate

Cat. No.: B14014647
M. Wt: 344.20 g/mol
InChI Key: MSCROCHMMAPWCL-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate is a chemical compound with the molecular formula C15H20BrNO5 and a molecular weight of 374.23 g/mol. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate typically involves the reaction of 4-bromo-2-aminobenzoic acid with tert-butyl chloroformate and methyl iodide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Palladium catalysts and organoboron reagents are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzyl alcohol.

    Oxidation: 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoic acid.

Scientific Research Applications

Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group for the amino functionality, allowing selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the tert-butoxycarbonyl and methylamino groups.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the tert-butoxycarbonyl and methylamino groups.

    Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate: Similar but with a different substitution pattern.

Uniqueness

Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate is unique due to the presence of both the tert-butoxycarbonyl and methylamino groups, which provide specific reactivity and protection during chemical synthesis. This makes it a valuable intermediate in the preparation of more complex molecules.

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

methyl 4-bromo-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16(4)11-8-9(15)6-7-10(11)12(17)19-5/h6-8H,1-5H3

InChI Key

MSCROCHMMAPWCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Br)C(=O)OC

Origin of Product

United States

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